molecular formula C18H28N2O2 B3984707 N-(2-ethylhexyl)-N'-(4-methylbenzyl)ethanediamide

N-(2-ethylhexyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B3984707
M. Wt: 304.4 g/mol
InChI Key: MWLRMTDZZLJHNI-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-N’-(4-methylbenzyl)ethanediamide is an organic compound that belongs to the class of diamides Diamides are characterized by the presence of two amide groups, which are functional groups consisting of a carbonyl group linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 2-ethylhexylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired diamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethylhexyl)-N’-(4-methylbenzyl)ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include toluene or dichloromethane, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets. The amide groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylhexyl)-N’-(4-methylphenyl)ethanediamide
  • N-(2-ethylhexyl)-N’-(4-chlorobenzyl)ethanediamide
  • N-(2-ethylhexyl)-N’-(4-nitrobenzyl)ethanediamide

Uniqueness

N-(2-ethylhexyl)-N’-(4-methylbenzyl)ethanediamide is unique due to the presence of both 2-ethylhexyl and 4-methylbenzyl groups, which may confer specific chemical and physical properties

Properties

IUPAC Name

N'-(2-ethylhexyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-6-7-15(5-2)12-19-17(21)18(22)20-13-16-10-8-14(3)9-11-16/h8-11,15H,4-7,12-13H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLRMTDZZLJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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